Product packaging for Cyclomarin A(Cat. No.:CAS No. 169062-92-4)

Cyclomarin A

Cat. No.: B1669416
CAS No.: 169062-92-4
M. Wt: 1043.3 g/mol
InChI Key: WCNJVJCYRBJSLC-BCJYPDSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclomarin A (CAS 169062-92-4) is a marine-derived cyclic heptapeptide isolated from the bacterium Streptomyces sp. . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound has garnered significant interest in infectious disease research due to its potent and dual biological activities. It demonstrates a unique mechanism of action against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis, by specifically binding to the N-terminal domain of the bacterial caseinolytic protein C1 (ClpC1) . This binding event leads to the dysregulation of the associated ClpP protease, causing uncontrolled protein degradation and resulting in potent bactericidal activity against both replicating and dormant mycobacteria, including multi-drug resistant (MDR) strains . In addition to its anti-tuberculosis properties, this compound is a very potent inhibitor of the malaria parasite Plasmodium falciparum , with diadenosine triphosphate hydrolase (PfAp3Aase) identified as its molecular target . Structurally, this compound is characterized as a macrocyclam, a cyclic amide of amino carboxylic acids, and incorporates four unusual, non-proteinogenic amino acids, which contribute to its complex structure and bioactivity . The total synthesis of this compound has been achieved, facilitating the production of this compound and its analogues for ongoing structure-activity relationship (SAR) studies and drug discovery efforts .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H82N8O11 B1669416 Cyclomarin A CAS No. 169062-92-4

Properties

CAS No.

169062-92-4

Molecular Formula

C56H82N8O11

Molecular Weight

1043.3 g/mol

IUPAC Name

(3S,6S,9S,12S,15S,18S,21S)-21-[(2R)-3-hydroxy-2-methylpropyl]-3-[(R)-hydroxy-[1-[2-[(2R)-oxiran-2-yl]propan-2-yl]indol-3-yl]methyl]-15-[(R)-methoxy(phenyl)methyl]-1,10,18-trimethyl-6-[(2R)-4-methylpent-3-en-2-yl]-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone

InChI

InChI=1S/C56H82N8O11/c1-30(2)24-34(8)44-52(70)60-45(47(66)38-27-64(56(10,11)42-29-75-42)39-23-19-18-22-37(38)39)55(73)63(13)41(26-33(7)28-65)50(68)57-35(9)49(67)61-46(48(74-14)36-20-16-15-17-21-36)53(71)58-43(32(5)6)54(72)62(12)40(25-31(3)4)51(69)59-44/h15-24,27,31-35,40-48,65-66H,25-26,28-29H2,1-14H3,(H,57,68)(H,58,71)(H,59,69)(H,60,70)(H,61,67)/t33-,34-,35+,40+,41+,42+,43+,44+,45+,46+,47-,48-/m1/s1

InChI Key

WCNJVJCYRBJSLC-BCJYPDSRSA-N

SMILES

CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)C(C2=CN(C3=CC=CC=C32)C(C)(C)C4CO4)O)C(C)C=C(C)C)CC(C)C)C)C(C)C)C(C5=CC=CC=C5)OC

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C[C@@H](C)CO)C)[C@@H](C2=CN(C3=CC=CC=C32)C(C)(C)[C@@H]4CO4)O)[C@H](C)C=C(C)C)CC(C)C)C)C(C)C)[C@@H](C5=CC=CC=C5)OC

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)C(C2=CN(C3=CC=CC=C32)C(C)(C)C4CO4)O)C(C)C=C(C)C)CC(C)C)C)C(C)C)C(C5=CC=CC=C5)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyclomarin A

Origin of Product

United States

Genetic Basis of Cyclomarin a Biosynthesis

Identification and Characterization of Biosynthetic Gene Clusters (e.g., cym locus)

The genes responsible for directing cyclomarin and cyclomarazine biosynthesis are organized into a contiguous region of the genome known as a biosynthetic gene cluster (BGC). In Salinispora arenicola CNS-205, this cluster has been identified and characterized as the cym locus. nih.govnih.govbindingdb.orgresearchgate.netchem960.comresearchgate.net

The cym locus spans approximately 47 kilobase pairs (kb) and contains 23 predicted open reading frames (ORFs). nih.govnih.govbindingdb.orgchem960.com The central and largest gene within this cluster is cymA, which is approximately 23,358 base pairs (bp) long and encodes the heptamodular NRPS enzyme responsible for the core peptide assembly. nih.govnih.govbindingdb.orgresearchgate.netchem960.comresearchgate.net Located downstream and upstream of cymA are genes encoding enzymes involved in the biosynthesis of the nonproteinogenic amino acids and the tailoring modifications of the peptide. These include genes such as cymD (prenyltransferase), cymE-H (involved in ADH biosynthesis), cymW (leucine oxygenase), cymO and cymS (cytochrome P450s), and cymV (cytochrome P450 epoxidase). researchgate.net The presence of pseudogenes containing fragments of integrases and transposases flanking the cym locus suggests that this cluster may have been acquired through horizontal gene transfer. nih.gov

Here is a summary of some key genes in the cym biosynthetic gene cluster and their predicted functions:

Gene NamePredicted FunctionRole in Biosynthesis
cymANonribosomal Peptide Synthetase (NRPS)Assembles the linear peptide chain of cyclomarins/cyclomarazines. nih.govnih.govbindingdb.orgresearchgate.netchem960.comresearchgate.net
cymDPrenyltransferaseCatalyzes N-prenylation of tryptophan. researchgate.netnih.govchem960.comresearchgate.net
cymVCytochrome P450 EpoxidaseCatalyzes epoxidation of the prenyl group in cyclomarin C. researchgate.netchem960.com
cymWFe2+/α-ketoglutarate dependent leucine (B10760876) δ-oxygenaseCatalyzes δ-hydroxylation of leucine. researchgate.net
cymOCytochrome P450Suggested to catalyze β-hydroxylation of phenylalanine. researchgate.net
cymSCytochrome P450Involved in N-(1,1-dimethyl-1-allyl)-tryptophan β-hydroxylation. researchgate.net
cymE-HEnzymes for ADH biosynthesisInvolved in the formation of 2-amino-3,5-dimethylhex-4-enoic acid. researchgate.netchem960.com

Gene Inactivation Studies and Functional Genomics Approaches

To understand the specific roles of individual genes within the cym locus, researchers have employed gene inactivation studies and functional genomics approaches. PCR-targeted gene inactivation has been a key technique in this process. nih.govbindingdb.orgchem960.com

Disrupting specific genes within the cluster has allowed researchers to observe the resulting impact on cyclomarin production and the formation of intermediate or shunt products. For example, inactivation of the cymD gene, encoding the prenyltransferase, resulted in the elimination of cyclomarin production, underscoring the essential role of tryptophan prenylation in initiating the NRPS assembly line. nih.govresearchgate.net While cyclomarins were not produced, a small amount of desprenylcyclomarin C was detected in the cymD mutant, suggesting that unmodified tryptophan is a poor substrate for the NRPS but can be incorporated at a very low rate. nih.gov

Gene inactivation studies have also been instrumental in confirming the roles of tailoring enzymes. Experiments targeting genes like cymV have confirmed its function as the epoxidase responsible for the final step in this compound formation from cyclomarin C. bindingdb.orgresearchgate.netchem960.com Similarly, in vivo mutagenesis combined with bioinformatic analysis has helped confirm the roles of other enzymes like CymW and CymS in tryptophan β-hydroxylation and CymO in phenylalanine β-hydroxylation. researchgate.net

Functional genomics, in a broader sense, involves the systematic study of gene function on a large scale, often utilizing 'omics' technologies and genetic manipulation tools. nih.gov While the studies on cyclomarin biosynthesis predate some of the most advanced high-throughput functional genomics techniques, the use of gene inactivation and the characterization of the entire cym gene cluster represent foundational functional genomics approaches applied to this biosynthetic pathway. Stable isotope feeding studies, used in conjunction with genetic analysis, have also provided valuable data on the incorporation of specific precursors into the cyclomarin structure, further illuminating the biosynthetic steps and validating gene function predictions. nih.govbindingdb.orgchem960.com

Compound Information

Total Synthetic Approaches to Cyclomarin A

Total synthesis provides a route to this compound independent of its natural production, allowing for greater control over yield and the potential to create modified structures. The first total synthesis of this compound was reported in 2016. uni-saarland.demdpi.comencyclopedia.pub Earlier synthetic efforts focused on the related cyclomarin C, which differs from this compound in the oxidation state of a prenylated β-hydroxytryptophan unit. mdpi.comencyclopedia.pub Total synthetic strategies often involve the preparation of individual amino acid building blocks, followed by their coupling to form a linear peptide chain, and finally, macrocyclization to form the cyclic structure. mdpi.comencyclopedia.pub

Strategies for Asymmetric Synthesis of Chiral Amino Acid Building Blocks

This compound contains several non-proteinogenic amino acids with specific stereochemistries, necessitating asymmetric synthesis strategies for their preparation. uni-saarland.deacs.orgnih.gov These unusual amino acids include (2S,4R)-N-methyl hydroxyleucine, (2S,3R)-3,5-dimethyldehydro norleucine, (2S,3R)-β-methoxy phenylalanine, and a β-hydroxy tryptophan derivative with an N-tert-prenyl moiety that is epoxidized in this compound. nih.govucsf.edu

Approaches to the asymmetric synthesis of these building blocks have included classical asymmetric synthesis using chiral auxiliary chemistry, diastereoselective alkylation of chiral bis-lactim ethers, asymmetric hydrogenation, and Sharpless aminohydroxylation or dihydroxylation reactions. mdpi.comacs.orgnih.govresearchgate.net For example, the synthesis of the δ-hydroxyleucine building block has been achieved using classical asymmetric synthesis with chiral auxiliaries. mdpi.com The synthesis of the β-hydroxy tryptophan derivative is particularly challenging due to its lability under various conditions. ucsf.edu Strategies to address this have involved establishing the stereochemistry of the 1,2-amino alcohol via methods like Sharpless aminohydroxylation of an α,β-unsaturated indole (B1671886) ester or addition of metalated indoles to chiral amino aldehydes. ucsf.edu

Application of Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) has been applied as an efficient approach for the synthesis of this compound and its analogs. acs.orgnih.govucsf.eduresearchgate.net SPPS offers advantages over traditional solution-phase synthesis, such as fewer purification steps for intermediates and simplified late-stage deprotections. acs.orgucsf.edu Fmoc-SPPS is a commonly used methodology. acs.orgucsf.edu In this approach, amino acid building blocks, often with Fmoc protection, are sequentially coupled to a solid support, typically a resin. acs.orgnih.govucsf.edu Bulky resins like 2-chlorotrityl chloride (CTC) resin have been utilized to minimize side reactions like diketopiperazine formation and allow for mild cleavage conditions compatible with acid-labile residues. acs.orgucsf.edu

The linear heptapeptide (B1575542) precursor is assembled on the resin using standard peptide coupling reactions. mdpi.comacs.org After the linear peptide is synthesized and cleaved from the resin, it is subjected to macrocyclization in solution. acs.orgucsf.edu

Macrocyclization Strategies and Challenges

Macrocyclization is a critical step in the total synthesis of cyclic peptides like this compound, involving the formation of a new amide bond to close the linear peptide chain into a ring. nih.gov The position of macrocyclization within the linear sequence can significantly impact the efficiency and success of the cyclization reaction. mdpi.comencyclopedia.pub Early attempts to align the synthesis with the proposed biosynthetic pathway, cyclizing between the tryptophan and the unsaturated amino acid, resulted in very low yields. mdpi.comencyclopedia.pub A more successful strategy involves cyclization between the unsaturated amino acid and the C-terminal N-methylleucine. mdpi.comencyclopedia.pub

Challenges in macrocyclization include avoiding epimerization of chiral centers, particularly at the amino acids involved in the cyclization junction, and achieving good yields under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. mdpi.comacs.orgnih.gov Various coupling reagents have been employed for amide bond formation during macrocyclization, such as PyBOP and EDC/HOAt. mdpi.comnih.gov The choice of protecting groups is also crucial, as some protecting groups can lead to side reactions during deprotection or cyclization. mdpi.com For instance, Boc protecting groups can cause elimination of the β-hydroxy functionality. mdpi.com

Data on Macrocyclization Yields (Example from a synthetic study):

Cyclization SiteCoupling ReagentYield (%)Notes
Tryptophan - Unsaturated Amino AcidNot specifiedTraceAttempt to mimic biosynthesis failed. mdpi.comencyclopedia.pub
Unsaturated Amino Acid - N-Me-LeucineEDC/HOAtExcellentLinear heptapeptide obtained via [4+3] coupling. mdpi.com
Linear heptapeptide (SPPS)EDC/HOBt/DIPEA53-65Yields for CymA, CymA', and CymC. acs.org

Semisynthesis and Biotransformation Approaches for this compound Derivatives

Semisynthesis and biotransformation offer alternative routes to obtain this compound derivatives, often starting from the naturally produced compound. researchgate.netmdpi.comencyclopedia.pub Semisynthesis typically involves chemical modification of the isolated natural product. For example, ring-opening of the prenylepoxide in this compound with 1,3-propanediamine has been used to provide an amine derivative. researchgate.netmdpi.com This derivative was subsequently linked to a solid support for target identification studies. researchgate.netmdpi.com

Biotransformation utilizes enzymes or microorganisms to modify the structure of this compound or related precursors. While less information is specifically detailed on the biotransformation of this compound itself in the provided context, the broader concept of using actinomycetes in biotransformation is mentioned. researchgate.net Research on the hydroxylation of amino acids and their derivatives highlights the potential of enzymatic methods for structural modifications relevant to peptide natural products. mdpi.com

Mutasynthetic Strategies for Novel this compound Analogs

Mutasynthesis is a powerful approach for generating novel natural product analogs by providing modified building blocks to a producer organism with a blocked biosynthetic pathway. researchgate.netnih.govencyclopedia.pubscispace.comnih.gov This strategy leverages the enzymatic machinery of the organism while introducing structural diversity. For this compound, which is produced by Streptomyces sp., mutasynthesis has been explored to create new derivatives. researchgate.netnih.govencyclopedia.pub

The biosynthesis of cyclomarins involves a heptamodular nonribosomal peptide synthetase (NRPS) system that incorporates unusual amino acids. researchgate.netnih.govencyclopedia.pub A key enzyme in the biosynthesis is the prenyltransferase CymD, which is responsible for prenylating tryptophan prior to its incorporation into the peptide by the NRPS. nih.govescholarship.orgescholarship.orgnih.gov

Bioengineering of Producer Organisms for Analog Production

Bioengineering of the producer organism, Salinispora arenicola CNS-205 (a marine actinobacterium), has been crucial for implementing mutasynthetic strategies for this compound analogs. nih.govescholarship.orgescholarship.org By disrupting the gene encoding the prenyltransferase CymD (creating a cymD mutant), the organism is unable to produce the naturally prenylated tryptophan. nih.govescholarship.orgescholarship.org Supplementing the culture of this cymD-deficient mutant with synthetic N-alkyl tryptophan analogs allows the NRPS machinery to incorporate these modified building blocks, leading to the production of novel cyclomarin analogs. nih.govescholarship.orgescholarship.orgnih.gov

This approach has demonstrated the amenability of the cyclomarin biosynthetic pathway to diversification through the incorporation of unnatural substrates. scispace.comnih.govescholarship.org For instance, supplementing the cymD mutant with N-(1-methyl)-tryptophan and N-(1-propargyl)-tryptophan has yielded novel N-alkylated tryptophan analogs of cyclomarins. escholarship.org This confirms the preference of the NRPS module for N-alkylated tryptophan residues and highlights the potential for generating a library of cyclomarin analogs with potentially altered biological activities. nih.govescholarship.org

Molecular Mechanisms of Action

Mechanisms Against Mycobacterium tuberculosis (Mtb)

Cyclomarin A demonstrates potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains. mdpi.comresearchgate.netnih.gov Its anti-TB activity is primarily attributed to its interaction with the caseinolytic protease (Clp) system, a crucial component of protein homeostasis in mycobacteria. mdpi.comuni-saarland.deresearchgate.netnih.govfortuneonline.org

Interaction with the Caseinolytic Protease (Clp) System

The Clp system in M. tuberculosis consists of the AAA+ chaperone ClpC1 and the proteolytic complex ClpP1P2. researchgate.netnih.govresearchgate.net ClpC1 is essential for Mtb viability and is responsible for the ATP-dependent unfolding and translocation of substrate proteins into the ClpP1P2 chamber for degradation. researchgate.netfortuneonline.orgnih.govdoi.org this compound specifically targets the ClpC1 subunit. mdpi.comresearchgate.netnih.govnih.govnih.gov

Direct Binding to the ClpC1 Regulatory Subunit N-Terminal Domain (NTD)

This compound has been shown to bind directly and specifically to the N-terminal domain (NTD) of M. tuberculosis ClpC1. mdpi.comresearchgate.netnih.govnih.govrcsb.orgiucr.org This interaction is critical for this compound's bactericidal activity. researchgate.net Studies involving mutations in the ClpC1 NTD have identified specific amino acid residues important for this compound binding, and mutations at these sites can confer resistance to this compound in mycobacteria. nih.govnih.gov

Modulation of ClpC1/ClpP Protease Activity Leading to Uncontrolled Proteolysis and Cellular Dysregulation

Unlike some other ClpC1-targeting peptides that inhibit proteolytic activity, this compound is understood to deregulate the ClpC1-ClpP1P2 protease, leading to uncontrolled proteolysis. researchgate.netnih.govdoi.org By binding to the ClpC1 NTD, this compound stimulates ClpC1 activity, promoting the formation of supercomplexes composed of multiple ClpC1 hexameric rings. nih.govresearchgate.net This altered assembly enhances the degradation activity of the ClpC1-ClpP1P2 complex towards various substrates. nih.govresearchgate.net This uncontrolled degradation of cellular proteins disrupts essential cellular processes, ultimately leading to cell death in mycobacteria. researchgate.netnih.govdoi.orgbiorxiv.org

Structural Basis of this compound-ClpC1 Complex Formation (e.g., X-ray Crystallography)

High-resolution structural studies, including X-ray crystallography, have been instrumental in understanding the interaction between this compound and the ClpC1 NTD. nih.govnih.govrcsb.orgiucr.org The co-crystal structure of the M. tuberculosis ClpC1 NTD in complex with this compound has been determined at high resolution (e.g., 1.18 Å resolution, PDB ID 3WDC). nih.govnih.govrcsb.org This structure reveals the specific binding mode of this compound and identifies the key amino acid residues in the ClpC1 NTD involved in the interaction. nih.govnih.govresearchgate.net These structural insights provide a basis for understanding the mechanism of action and for the rational design of new anti-mycobacterial agents targeting ClpC1. nih.govnih.govosti.gov

Cellular Consequences of Clp System Dysregulation in Mycobacteria

The dysregulation of the Clp system induced by this compound has severe consequences for mycobacterial cells. researchgate.netnih.govnih.gov The uncontrolled proteolytic activity leads to the indiscriminate degradation of essential cellular proteins, disrupting protein homeostasis (proteostasis). researchgate.netnih.govbiorxiv.orgfrontiersin.org This widespread protein degradation overwhelms the cell's ability to maintain functional protein levels, resulting in cellular dysregulation and ultimately cell death. researchgate.netnih.govnih.gov

Mechanisms Against Plasmodium falciparum

In addition to its activity against M. tuberculosis, this compound is also a potent inhibitor of Plasmodium falciparum. mdpi.comuni-saarland.denih.govresearchgate.net However, its mechanism of action against the malaria parasite is distinct from its effect on mycobacteria. mdpi.comuni-saarland.denih.gov this compound targets the Plasmodium falciparum enzyme diadenosine triphosphate hydrolase (PfAp3Aase). mdpi.comuni-saarland.denih.govresearchgate.net

This compound acts as a specific inhibitor of PfAp3Aase. mdpi.comnih.gov Co-crystallization experiments have shown that one molecule of this compound binds to the dimeric PfAp3Aase, preventing the formation of the enzyme-substrate complex. mdpi.comnih.govresearchgate.net This unique binding mode inhibits the enzymatic activity of PfAp3Aase, which is essential for parasite growth, thereby leading to the inhibition of Plasmodium falciparum. mdpi.comnih.govresearchgate.net This identification of PfAp3Aase as a molecular target validates it as a potential new drug target for the treatment of malaria. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10772429
ClpC1 (M. tuberculosis)-
ClpP (M. tuberculosis)-
Diadenosine triphosphate hydrolase (P. falciparum) (PfAp3Aase)-

Note: PubChem CIDs for protein targets like ClpC1, ClpP, and PfAp3Aase are not typically assigned in the same way as for small molecules. Protein entries in databases like NCBI Proteins or UniProt are more appropriate for identifying these targets.

Data Table:

Target in MtbInteraction with this compoundEffect on Protease ActivityStructural Information Available
ClpC1Direct binding to NTDInduces uncontrolled proteolysisYes (X-ray Crystallography) nih.govnih.govrcsb.orgiucr.org

Data Table:

Target in P. falciparumInteraction with this compoundEffect on Enzyme ActivityStructural Information Available
PfAp3AaseBinds to dimeric enzyme, prevents substrate bindingInhibits PfAp3Aase activityYes (Co-crystallization) mdpi.comnih.govresearchgate.net

Specific Inhibition of Diadenosine Triphosphate Hydrolase (PfAp3Aase)

Research has identified diadenosine triphosphate hydrolase (PfAp3Aase) as a key molecular target of this compound in Plasmodium falciparum. This compound acts as a potent growth inhibitor of P. falciparum, and chemical proteomics studies have confirmed PfAp3Aase as its target. researchgate.netnih.govnovartis.comnih.govresearchgate.netsciprofiles.comsjtu.edu.cn This enzyme is crucial for the parasite's survival and growth. nih.govbiorxiv.org this compound specifically inhibits the plasmodial enzyme, preventing the formation of the enzyme-substrate complex. researchgate.netnovartis.commdpi.commdpi.comsemanticscholar.orgthieme-connect.de This specific inhibition validates PfAp3Aase as a potential new drug target for malaria treatment. researchgate.netnih.govnovartis.commdpi.comsemanticscholar.org

Comparative Analysis of Inhibition Specificity Against Human Homologs (e.g., hFHIT)

A crucial aspect of this compound's therapeutic potential is its selectivity. Studies have demonstrated that this compound is a specific inhibitor of Plasmodium falciparum PfAp3Aase and does not significantly inhibit the closest human homolog, fragile histidine triad (B1167595) protein (hFHIT). researchgate.netnih.govnovartis.comresearchgate.netresearchgate.netnih.gov Biochemical assays have shown a significant difference in the inhibitory concentration (IC₅₀) values between the two enzymes. This compound exhibits nanomolar potency against PfAp3Aase, while its activity against hFHIT is considerably lower, requiring much higher concentrations for inhibition. researchgate.netmdpi.com This specificity is vital to avoid off-target effects and potential toxicity in human hosts.

Here is a comparison of this compound's inhibitory activity:

EnzymeSourceIC₅₀ Value
PfAp3AasePlasmodium falciparum0.004 µM researchgate.netmdpi.com
hFHITHuman> 10 µM researchgate.netmdpi.com

Elucidation of Inhibitor Binding Modes via Co-crystallization Studies

Co-crystallization experiments have been instrumental in understanding the precise binding mode of this compound to its target enzyme, PfAp3Aase. These studies have revealed a unique binding interaction. researchgate.netnih.govnovartis.comresearchgate.netmdpi.commdpi.comsemanticscholar.orgresearchgate.net One molecule of this compound binds to the dimeric structure of PfAp3Aase. researchgate.netnovartis.commdpi.commdpi.comsemanticscholar.orgthieme-connect.de This binding event prevents the formation of the enzyme-substrate complex, thereby inhibiting the enzyme's activity. researchgate.netnovartis.commdpi.commdpi.comsemanticscholar.orgthieme-connect.de The crystal structure of PfAp3Aase in complex with this compound (PDB ID: 5CS2) provides detailed insights into the molecular interactions at the binding interface. mdpi.comnih.gov This structural information is crucial for understanding the basis of this compound's potent and specific inhibition of PfAp3Aase and can inform the design of future antimalarial agents targeting this enzyme.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores for Anti-Mycobacterial Activity

Cyclomarin A exerts its anti-mycobacterial activity by targeting the ClpC1 subunit of the caseinolytic protease (Clp) system in Mycobacterium tuberculosis. mdpi.comresearchgate.netnih.gov This interaction leads to uncontrolled proteolytic activity and ultimately cell death. mdpi.comresearchgate.net SAR studies have aimed to identify the specific structural features of this compound crucial for this interaction and subsequent antimycobacterial effect.

Impact of Amino Acid Residue Modifications on Biological Activity

This compound contains several unusual, non-proteinogenic amino acids which contribute to its unique structure and biological profile. mdpi.comacs.org Modifications to these and other amino acid residues within the cyclic peptide ring have been explored to understand their impact on anti-mycobacterial activity. Studies have indicated that certain amino acid residues are more critical for activity than others. For instance, the presence of the 3,5-dimethyldehydro norleucine (dmdhNle) residue appears important for antimycobacterial activity, as evidenced by the moderate activity of Metamarin, a cyclomarin derivative lacking this residue, compared to CymA and CymC. acs.orgresearchgate.net

Significance of Epoxide Stereochemistry for Efficacy

The epoxide moiety present in the N-tert-prenyl group of the β-hydroxy tryptophan residue in this compound is another key structural feature. mdpi.comacs.org Research suggests that this epoxide is important for the bioactivity of this compound. acs.orgresearchgate.net Interestingly, studies comparing this compound with its structurally misassigned epimer, this compound', have shown that this compound' is more potent against M. tuberculosis than this compound. acs.orgresearchgate.netnih.gov This indicates that the stereochemistry of the epoxide group plays a significant role in determining the level of anti-mycobacterial activity.

Elucidation of Key Pharmacophores for Anti-Plasmodial Activity

In addition to its anti-mycobacterial effects, this compound is a potent inhibitor of Plasmodium falciparum, the causative agent of malaria. mdpi.comthieme-connect.deresearchgate.net Its molecular target in Plasmodium is the diadenosine triphosphate hydrolase (PfAp3Aase). mdpi.comresearchgate.net this compound specifically inhibits the plasmodial enzyme by binding to a dimer of PfAp3Aase, preventing the formation of the enzyme-substrate complex. mdpi.comresearchgate.net Importantly, this compound shows specificity for the plasmodial enzyme and does not significantly inhibit the closest human homolog, hFHIT. mdpi.comresearchgate.net

SAR studies for anti-plasmodial activity, similar to those for anti-mycobacterial activity, involve investigating the impact of structural modifications on the potency against Plasmodium falciparum. While detailed SAR data specifically focusing on anti-plasmodial activity for a wide range of this compound analogs were not extensively detailed in the provided search results, the identification of PfAp3Aase as a specific target highlights the importance of the this compound structure in interacting with this particular enzyme. mdpi.comresearchgate.net Optimization through side chain modifications of non-canonical amino acids has also aimed at developing potent lead structures for anti-plasmodial activity. nih.govstorkapp.me

Development of this compound Analogs via Rational Design and Synthesis

The complex structure of this compound and its promising biological activities have driven efforts to develop analogs through rational design and synthesis. nih.govresearchgate.net These efforts aim to improve potency, specificity, or pharmacokinetic properties.

Modifications of Non-Canonical Amino Acid Side Chains

A key strategy in developing this compound analogs involves modifying the side chains of its non-canonical amino acids. nih.govstorkapp.menih.gov These modifications can explore variations in hydrophobicity, charge, steric bulk, and the presence of functional groups to understand their impact on target binding and cellular permeability. Rational design based on the known targets, ClpC1 and PfAp3Aase, guides these modifications to optimize interactions with specific binding pockets. Synthesis of desoxycyclomarin-inspired analogs with modified non-canonical amino acid side chains has successfully yielded potent lead structures for both anti-mycobacterial and anti-plasmodial applications. nih.govstorkapp.me

Dimerization Strategies for Enhanced Bioactivity (e.g., BacPROTACs)

A novel strategy to enhance the bioactivity of this compound derivatives against mycobacteria is the development of bacterial proteolysis targeting chimeras (BacPROTACs). chemrxiv.orgfrontiersin.orgresearchgate.netnih.govucl.ac.uk This approach involves linking two this compound analogs (or a cyclomarin analog and another ligand) with a linker to create dimeric molecules. chemrxiv.orgfrontiersin.orgnih.govucl.ac.uk These "homo-BacPROTACs," composed of two cyclic heptapeptides derived from cyclomarins, are designed to bind to and induce the degradation of mycobacterial ClpC1. chemrxiv.orgfrontiersin.orgnih.gov By crosslinking ClpC1 units, these dimeric compounds can induce "self-degradation" of this essential unfoldase, potentially leading to more efficient killing of mycobacteria compared to monomeric cyclomarins. chemrxiv.org Studies have shown that these dimeric BacPROTACs can reduce the levels of ClpC1 and other related proteins in M. smegmatis and exhibit potent bactericidal activity against both wild-type and multiple drug-resistant Mtb isolates. chemrxiv.orgfrontiersin.orgnih.govucl.ac.uk This dimerization strategy represents a promising avenue for overcoming potential resistance mechanisms and enhancing the efficacy of cyclomarin-based anti-mycobacterial agents. chemrxiv.orgfrontiersin.org

Here is a table summarizing some of the cyclomarin-related compounds mentioned and their reported activities:

Compound NameAnti-Mycobacterial Activity (MIC)Anti-Plasmodial Activity (IC50)Target(s) in OrganismSource Organism
This compound (CymA)Potent (e.g., 0.1 µM for Mtb) mdpi.comPotent (0.004 µM for PfAp3Aase) mdpi.comresearchgate.netClpC1 (Mtb), PfAp3Aase (P. falciparum) mdpi.comresearchgate.netresearchgate.netnih.govStreptomyces sp. CNB-982 mdpi.comresearchgate.net
This compound'More potent than CymA (Mtb) acs.orgresearchgate.netnih.govNot specified in resultsClpC1 (Mtb) acs.orgresearchgate.netnih.govSynthetic epimer acs.orgresearchgate.netnih.gov
Cyclomarin C (CymC)Moderate compared to CymA acs.orgresearchgate.netActive (0.25 µM against MDR P. falciparum strains) mdpi.comNot specified in resultsStreptomyces sp. CNB-982 mdpi.com
MetamarinModerate compared to CymA/CymC acs.orgresearchgate.netNot specified in resultsNot specified in resultsStreptomyces sp. (via soil metagenome) mdpi.com
Homo-BacPROTACsMore potent than cyclomarin (e.g., 0.3 µM for Mtb) researchgate.netNot specified in resultsClpC1, ClpC2 (Mycobacteria) chemrxiv.orgfrontiersin.orgnih.govucl.ac.ukSynthetic dimers chemrxiv.orgfrontiersin.orgnih.govucl.ac.uk
Desoxycyclomarin C (dCym)Less potent than HBPs (39 µM for Mtb H37Rv) frontiersin.orgucl.ac.ukNot specified in resultsClpC1, ClpC2 (Mycobacteria) frontiersin.orgucl.ac.ukSynthetic analog frontiersin.org

Insights into Antimicrobial Resistance Mechanisms

Molecular Basis of Resistance to Cyclomarin A

Resistance to this compound in mycobacteria is often linked to alterations in its molecular target, the ClpC1 protein. This compound binds specifically to the N-terminal domain (NTD) of ClpC1, modulating its activity and leading to dysregulated protein degradation which is lethal to the cell mdpi.comnih.govnih.govtandfonline.com. Therefore, changes in the ClpC1 protein that affect this compound binding or its subsequent effects on protease activity can confer resistance.

Identification of Mutations in Target Proteins (e.g., clpC1 gene) Conferring Resistance

Mutations within the clpC1 gene have been identified as a key mechanism of resistance to this compound. These mutations typically occur in the region encoding the N-terminal domain of ClpC1, the primary binding site for this compound mdpi.comnih.govresearchgate.netnih.gov. Studies involving the isolation of spontaneous resistant mutants have revealed specific amino acid substitutions in ClpC1 that lead to reduced susceptibility to this compound.

For instance, mutations in the NTD of ClpC1, such as those affecting residues important for the interaction with this compound, have been documented to confer resistance nih.govresearchgate.netnih.gov. Co-crystal structures of ClpC1 NTD with this compound have helped to pinpoint the specific amino acids involved in binding, providing a structural basis for understanding how mutations in these positions can disrupt the interaction and lead to resistance mdpi.comnih.govnih.gov. Overexpression of certain ClpC1 mutants in mycobacteria has experimentally demonstrated reduced this compound binding and conferred resistance in vivo mdpi.comnih.govnih.gov.

While mutations in the NTD are common, resistance can also arise from mutations in other domains of ClpC that affect its function or interaction with other components of the Clp protease system researchgate.net. For example, mutations in the middle domain of ClpC have also been reported to confer resistance to anti-mycobacterial cyclic peptides researchgate.net.

The identification of these resistance-conferring mutations highlights the critical role of ClpC1 as the primary target of this compound and provides valuable information for monitoring the development of resistance and potentially designing new compounds that can overcome these resistance mechanisms.

Below is a table summarizing some reported mutations in clpC1 conferring resistance to related cyclic peptides, which provides context for the types of mutations that might also affect this compound binding and efficacy:

GeneMutationAmino Acid ChangeLocationEffect on Resistance (Example with related peptides)Source
clpC1SNPV13, H77, F80N-terminal domainConfers resistance to Rufomycin I asm.org
clpC1G296TG99DClpC1 proteinCauses resistance to PZA (related context) frontiersin.org

Bacterial Defense Systems and Counter-Strategies Against this compound (e.g., ClpC2/ClpC3 Bouncers)

Beyond target modification through mutations, bacteria have also evolved intrinsic defense systems to counteract the effects of antimicrobial compounds like this compound. Recent research has shed light on the role of proteins homologous to ClpC1, specifically ClpC2 and ClpC3, in mediating resistance to this compound in some bacterial species, particularly mycobacteria nih.govimp.ac.atnih.govresearchgate.net.

Quantitative proteomics studies have revealed that treatment with this compound or similar compounds can lead to the upregulation of ClpC2 and ClpC3 nih.govimp.ac.atnih.govresearchgate.net. These proteins share sequence similarity with the N-terminal domain of ClpC1, the binding site of this compound nih.govresearchgate.netresearchgate.net. It is proposed that ClpC2 and ClpC3 act as a defense mechanism by binding to antimicrobial compounds like this compound, effectively sequestering them and preventing them from interacting with the essential ClpC1 protein nih.govimp.ac.atnih.govresearchgate.net.

This mechanism has been likened to a "bouncer" system, where ClpC2 and ClpC3 intercept the antimicrobial compounds, thereby protecting the core ClpC1 machinery from being inhibited or dysregulated imp.ac.atnih.govresearchgate.net. This counter-strategy can reduce the effective intracellular concentration of this compound available to target ClpC1, contributing to reduced susceptibility nih.gov. The upregulation of these proteins under stress conditions, such as exposure to antibiotics, further supports their role in bacterial defense imp.ac.at.

Understanding the role of these bacterial defense systems is crucial for developing strategies to overcome resistance. For instance, approaches that can circumvent or neutralize the activity of ClpC2 and ClpC3 could potentially enhance the efficacy of this compound and related compounds imp.ac.atnih.govresearchgate.net. Research into developing compounds that can degrade both ClpC1 and its caretakers like ClpC2 is an active area aimed at overcoming this resistance mechanism imp.ac.atnih.govresearchgate.net.

Preclinical Therapeutic Potential and Lead Compound Development

Cyclomarin A as a Dual-Targeting Lead Structure for Tuberculosis and Malaria Research

This compound is notable for its ability to target two distinct and essential proteins in Mycobacterium tuberculosis (Mtb) and Plasmodium falciparum, the causative agents of tuberculosis and malaria, respectively. researchgate.netnih.govrsc.orguni-saarland.de This dual-targeting capability is considered rare among natural products and highlights this compound's potential as a broad-spectrum agent or as a starting point for developing therapies against co-infections. researchgate.netnih.gov

In Mycobacterium tuberculosis, this compound targets the regulatory subunit ClpC1 of the ClpP protease. researchgate.netnih.govuni-saarland.deresearchgate.net ClpC1, an AAA+ ATPase, is essential for protein homeostasis in Mtb. nih.govnih.gov this compound binds to the N-terminal domain (NTD) of ClpC1, inducing a conformational change that leads to the activation of the ClpP1P2 proteolytic activity, ultimately causing uncontrolled protein degradation and cell death. researchgate.netnih.govcam.ac.ukacs.org Studies have shown that this compound is a potent growth inhibitor of Mtb, including multidrug-resistant strains, with minimum inhibitory concentrations (MIC) reported in the higher nanomolar to low micromolar range. mdpi.comthieme-connect.deresearchgate.netnih.gov this compound has also demonstrated cidal activity against hypoxic non-replicating Mtb. thieme-connect.denih.gov

For malaria, this compound acts as a potent growth inhibitor of Plasmodium falciparum. mdpi.comresearchgate.netnih.gov Its molecular target in this parasite has been identified as diadenosine triphosphate hydrolase (PfAp3Aase). mdpi.comresearchgate.netnih.gov Biochemical assays have shown that this compound is a specific inhibitor of the plasmodial enzyme, with an IC50 value of 0.004 µM, while showing no significant inhibition of the closest human homologue, hFHIT. mdpi.comresearchgate.netnih.gov Co-crystallization experiments have revealed a unique binding mode where one molecule of this compound binds to a dimeric PfAp3Aase, preventing the formation of the enzyme-substrate complex. mdpi.comresearchgate.netnih.gov This validates PfAp3Aase as a novel drug target for malaria treatment. researchgate.netnih.gov

The distinct modes of action against unrelated targets in Mtb and P. falciparum make this compound a compelling lead structure for developing new drugs to combat these diseases. researchgate.netnih.govrsc.orguni-saarland.de

Strategies for Overcoming Resistance through Novel Analog Development

The emergence of drug resistance is a major challenge in treating both tuberculosis and malaria. nih.govresearchgate.netchemrxiv.org Developing new compounds with novel mechanisms of action or the ability to circumvent existing resistance mechanisms is crucial. This compound's unique targets offer a potential avenue to address this. researchgate.netnih.govrsc.orguni-saarland.de

Attempts to generate resistance to this compound in Mtb have indicated that resistance does not arise readily, underscoring the essentiality of its ClpC1 target. researchgate.netnih.gov This suggests that targeting ClpC1 might be a robust strategy against the development of resistance.

One strategy for overcoming resistance and enhancing efficacy involves the development of novel this compound analogs. Structure-activity relationship (SAR) studies are essential for understanding which parts of the molecule are critical for activity against each target and which can be modified. mdpi.comthieme-connect.deresearchgate.net These studies can guide the synthesis of derivatives with improved potency, altered target specificity, or enhanced pharmacokinetic properties. mdpi.comthieme-connect.de

Targeted protein degradation (TPD) is an emerging strategy in drug discovery that can be applied to overcome resistance. researchgate.netchemrxiv.org This approach involves redirecting the cellular proteolytic machinery to degrade a specific target protein. researchgate.netchemrxiv.org this compound's interaction with ClpC1, a component of the mycobacterial protein degradation machinery, makes it a suitable starting point for developing bacterial proteolysis targeting chimeras (BacPROTACs). nih.govresearchgate.netchemrxiv.org These chimeras, derived from cyclomarins, can be designed to bind to and induce the degradation of ClpC1. researchgate.netchemrxiv.org This represents a fundamentally different strategy for targeting Mtb and overcoming drug resistance, as it leads to the removal of the target protein rather than just inhibiting its function. researchgate.netchemrxiv.org

Advancement of this compound Analogs for Enhanced Preclinical Efficacy

Advancement in the preclinical efficacy of this compound involves the synthesis and evaluation of novel analogs. Both semisynthesis and total synthesis approaches have been employed to obtain this compound and its derivatives, allowing for the generation of a range of analogs for SAR studies. mdpi.comthieme-connect.de

SAR studies with natural and synthetic cyclomarin derivatives have provided insights into structural modifications that can be made without losing activity for either the Mtb or P. falciparum target. mdpi.com For example, studies have indicated that the hydroxy functionality on a specific leucine (B10760876) residue is important for binding to ClpC1, while the epoxide group may not be essential for this interaction. mdpi.com

Novel desoxycyclomarin-inspired analogs have been synthesized and biologically evaluated. researchgate.net Optimization through side chain modifications of the non-canonical amino acids present in cyclomarins has led to the identification of potent lead structures for each pathogen. researchgate.net

The development of BacPROTACs based on cyclomarins represents a significant advancement. researchgate.netchemrxiv.org By dimerizing cyclomarins, researchers have created compounds that recruit and degrade ClpC1. researchgate.netchemrxiv.org These homo-BacPROTACs have shown potent bactericidal activity against both wild-type and multiple drug-resistant Mtb isolates and can kill Mtb residing in macrophages. researchgate.netchemrxiv.org For instance, dimeric homo-BacPROTACs designed to degrade ClpC1 were found to be more potent than this compound itself against Mtb. nih.gov

Q & A

Q. How can researchers confirm the structural identity of Cyclomarin A in a newly isolated sample?

To verify this compound's structure, use a combination of nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments for stereochemical analysis) and high-resolution mass spectrometry (HR-MS) to match molecular weight and fragmentation patterns with published data . Compare retention times and chiral HPLC profiles with reference standards to resolve ambiguities in stereochemistry. Purity should be confirmed via analytical HPLC (>95% purity threshold) .

Q. What experimental protocols are recommended for initial bioactivity screening of this compound?

Employ cell-based assays (e.g., cytotoxicity assays against cancer cell lines) and antimicrobial disk diffusion tests to evaluate broad-spectrum activity. Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial tests) and solvent controls to validate results. Dose-response curves (IC₅₀/EC₅₀ calculations) should use at least three technical replicates to ensure reproducibility .

Q. How should researchers address solubility challenges when working with this compound in vitro?

this compound’s hydrophobicity (density ~1.3 g/cm³ ) necessitates solubilization in DMSO or ethanol, followed by dilution in assay-compatible buffers. Conduct solvent toxicity controls and ensure final solvent concentrations ≤0.1% (v/v). For in vivo studies, use lipid-based carriers or cyclodextrin complexes to enhance bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

Discrepancies may arise from differences in model systems (e.g., bacterial vs. mammalian cells) or concentration ranges. Perform orthogonal assays (e.g., thermal shift assays for target engagement, CRISPR knockdown of proposed targets) to validate specificity. Meta-analyses of published data should account for experimental variables (e.g., pH, temperature, cell passage number) .

Q. How can researchers design experiments to elucidate this compound’s proteasome inhibition mechanism?

Use competitive inhibition assays with fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC) and compare inhibition kinetics with known proteasome inhibitors (e.g., bortezomib). Structural studies (cryo-EM or X-ray crystallography) of this compound-bound proteasome complexes can identify binding residues. Pair with siRNA silencing of proteasome subunits to confirm functional relevance .

Q. What methodologies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

Focus on modular solid-phase peptide synthesis (SPPS) for the heptapeptide core, followed by macrocyclization via native chemical ligation. Chiral HPLC separates enantiomers, and NMR-guided refinement ensures correct stereochemistry. Introduce non-natural amino acids at positions 3 and 5 to probe SAR while maintaining cyclization efficiency .

Q. How should conflicting data on this compound’s anti-inflammatory efficacy be analyzed?

Evaluate model specificity: murine vs. human primary macrophages may exhibit differential TLR4 expression. Use transcriptomics (RNA-seq) to map cytokine networks and phosphoproteomics to identify upstream regulators. Validate findings with pharmacological inhibitors (e.g., TAK-242 for TLR4) and knockout models .

Methodological and Data Analysis Questions

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?

Nonlinear regression models (e.g., four-parameter logistic curves) are ideal for IC₅₀ calculations. For multi-parametric datasets (e.g., metabolomics), apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA). Use false discovery rate (FDR) correction for high-throughput data to minimize Type I errors .

Q. How can researchers integrate multi-omics data to study this compound’s mode of action?

Combine transcriptomics, proteomics, and metabolomics using pathway enrichment tools (e.g., Gene Ontology, KEGG). Weighted gene co-expression network analysis (WGCNA) identifies hub genes/proteins affected by treatment. Validate with targeted assays (e.g., qRT-PCR for top differentially expressed genes) .

Q. What criteria determine the selection of in vivo models for this compound toxicity studies?

Prioritize models with humanized proteasome subunits or immune systems (e.g., humanized NSG mice). Monitor pharmacokinetics (plasma half-life, tissue distribution) and biomarkers (e.g., serum amyloid A for inflammation). Use power analysis to determine cohort sizes, ensuring statistical robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.